molecular formula C12H19N3 B13868524 6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine

6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine

Cat. No.: B13868524
M. Wt: 205.30 g/mol
InChI Key: IAINVVVQSAXTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine is a heterocyclic compound that features both piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine typically involves the reaction of 2-chloropyridine with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine and pyridine rings play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

6-[(3-methylpiperidin-1-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-10-4-3-7-15(8-10)9-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3,(H2,13,14)

InChI Key

IAINVVVQSAXTKR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=NC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.